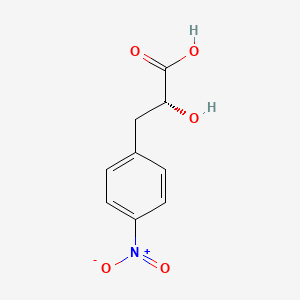

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound with the empirical formula C9H10N2O4 . It is related to 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride and 2-(4-Nitrophenyl)propionic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+=CC=C1CC(N)C(O)=O)=O.Cl . The InChI key is XNPWOQZTJFYSEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.65 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique

Corrosion Inhibition

One of the applications of related derivatives involves the synthesis of new acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), for use as corrosion inhibitors in nitric acid solutions of copper. These compounds have shown effectiveness in reducing the corrosion of copper, making them valuable in extending the life of copper components in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Polymer Science

Phloretic acid, closely related to the compound , serves as a renewable building block for the enhancement of reactivity towards benzoxazine ring formation. This application provides an eco-friendly alternative to phenol, offering specific properties to aliphatic –OH bearing molecules or macromolecules for a wide range of materials science applications (Acerina Trejo-Machin et al., 2017).

Catalysis

Derivatives of the compound have been utilized in catalytic processes. For instance, catalytic nanoreactors have been studied for the hydrolysis of 4-nitrophenyl benzoate, demonstrating the influence of ionene nanoreactor design on catalytic efficiency. The research suggests that certain functionalized ionenes can significantly enhance catalytic hydrolysis, providing insights into the design of effective catalytic systems (Alexanders T.N. Berlamino et al., 2010).

Photocatalysis

The compound and its derivatives are also explored in the photocatalytic degradation of organic pollutants. Aromatic organoarsenic compounds, which pose environmental risks, have been shown to degrade efficiently under UV TiO2 photocatalysis. This application demonstrates the potential of photocatalysis in the remediation of hazardous organic compounds, converting them into less harmful substances (Shan Zheng et al., 2014).

Material Science

In material science, the compound finds application in enhancing the properties of bionanocomposites. The use of 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for PBS bionanocomposites preparation showcases its role in improving thermal stability and mechanical reinforcement. This highlights its significance in developing environmentally friendly and potentially fully biodegradable materials (Grazia Totaro et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHYZGPSJIUDDU-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

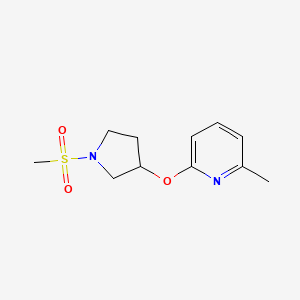

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dimethoxybenzoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2986930.png)

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)

![4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)

![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)